molecular formula C18H13N3O3S B2988359 N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851977-98-5

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2988359
CAS No.: 851977-98-5
M. Wt: 351.38
InChI Key: XZNZINRCDUVBMG-UHFFFAOYSA-N
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Description

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic hybrid molecule incorporating a 4-methylbenzothiazole moiety linked to a chromen-4-one (chromone) core via a carbohydrazide bridge. This structural class is of significant interest in medicinal chemistry and materials science research. Compounds featuring the 1,3-benzothiazolyl framework are extensively studied for their diverse pharmacological potential and applications in optical materials . The chromone (4H-chromen-4-one) unit is a privileged scaffold in chemical biology, with derivatives being investigated as inhibitors for various enzymes, including carbonic anhydrases . The presence of the hydrazide linker, common in Schiff base derivatives, can contribute to the molecule's planarity and ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions, which can influence its solid-state properties and binding characteristics . Researchers utilize this compound and its analogs as a key intermediate or precursor for synthesizing more complex heterocyclic systems. It is also investigated for its potential biological activity, based on the known profiles of its constituent parts. The compound is for research purposes only, and its mechanism of action is dependent on the specific biological or chemical system under investigation. Handling should adhere to strict laboratory safety protocols.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-15-16(10)19-18(25-15)21-20-17(23)14-9-12(22)11-6-2-3-7-13(11)24-14/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZINRCDUVBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-ylamine with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells. This inhibition disrupts cellular processes, leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • Carbohydrazide vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase polarity and may enhance bioactivity, while alkoxy chains (e.g., -OBut) improve lipophilicity .
  • Chromene vs.

Hydrogen Bonding and Crystallinity

The target compound’s carbohydrazide group enables N–H⋯O and C–H⋯O interactions, as seen in structurally related compounds like 4-chloro-N-(3Z)-2-oxoindole benzohydrazide, which forms layered crystal structures via these bonds . In contrast, amide derivatives (e.g., ) rely on weaker C–H⋯O or π-π interactions, resulting in less robust supramolecular networks .

Analytical Techniques

  • X-ray Crystallography : SHELX software () is widely used for structural refinement, with R factors < 0.06 confirming high accuracy in related compounds .
  • Mass Spectrometry : EI-MS spectra of analogs show molecular ion peaks (e.g., m/z 377 for C₁₉H₁₅N₃O₃S) and isotopic patterns for chlorine/bromine substituents .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Benzothiazole Ring : This is typically achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under basic conditions.
  • Chromene Formation : Cyclization of salicylaldehyde derivatives is performed to create the chromene moiety.
  • Coupling Reaction : The final step involves coupling the benzothiazole and chromene intermediates using a coupling agent such as EDCI in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antibiotics. Specifically, its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It acts by targeting fungal cell membranes and inhibiting ergosterol biosynthesis, which is crucial for fungal cell integrity .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through multiple pathways:

  • Apoptosis Induction : It triggers programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound can cause G1 or G2/M phase arrest in cancer cells, thereby inhibiting their growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It binds to active sites of enzymes involved in metabolic processes, preventing substrate binding and subsequent catalytic activity.
  • Signal Transduction Modulation : By interacting with cellular receptors, it can influence various signaling pathways that regulate cell survival and proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., MCF7, HeLa). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM.
  • Animal Models : In vivo studies using tumor-bearing mice demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent .

Data Tables

Biological ActivityIC50 Values (µM)Reference
Antibacterial5.0
Antifungal8.0
Cancer Cell Lines (MCF7)15.0

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